molecular formula C16H18N4O3 B7746897 PROPAN-2-YL 7-(3-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE

PROPAN-2-YL 7-(3-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B7746897
M. Wt: 314.34 g/mol
InChI Key: ASWKEJFARIAXRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROPAN-2-YL 7-(3-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound belonging to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolopyrimidine core, which is a fused ring system combining a triazole and a pyrimidine ring, with various substituents that contribute to its unique properties.

Preparation Methods

The synthesis of PROPAN-2-YL 7-(3-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of PROPAN-2-YL 7-(3-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core can bind to these targets, modulating their activity and leading to various biological effects. The hydroxyphenyl group may enhance the compound’s binding affinity and specificity, while the isopropyl and methyl groups contribute to its overall stability and solubility .

Comparison with Similar Compounds

Similar compounds to PROPAN-2-YL 7-(3-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE include other triazolopyrimidine derivatives, such as:

Properties

IUPAC Name

propan-2-yl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-9(2)23-15(22)13-10(3)19-16-17-8-18-20(16)14(13)11-5-4-6-12(21)7-11/h4-9,14,21H,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWKEJFARIAXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)O)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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